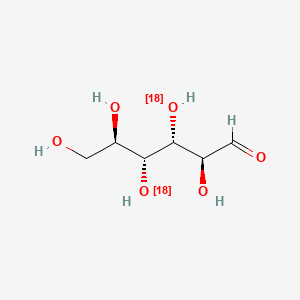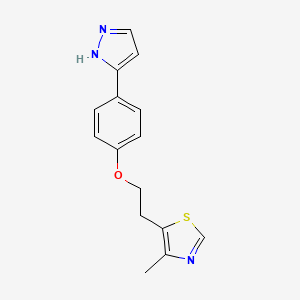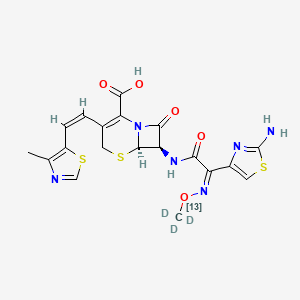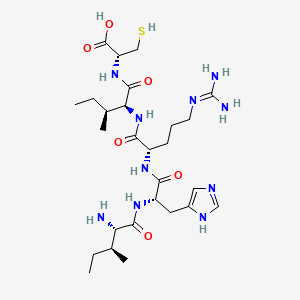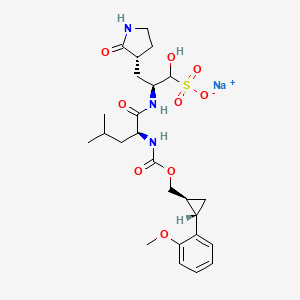
SARS-CoV-2 3CLpro-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2 3CLpro-IN-11 is a potent inhibitor of the SARS-CoV-2 main protease, also known as 3-chymotrypsin-like protease (3CLpro). This protease is essential for the replication and transcription of the coronavirus, making it a critical target for antiviral drug development. The compound has shown significant promise in inhibiting the activity of 3CLpro, thereby impeding the virus’s ability to proliferate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 3CLpro-IN-11 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing stringent quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: SARS-CoV-2 3CLpro-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different analogs.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions are typically analogs or derivatives of this compound, which may exhibit varying degrees of inhibitory activity against 3CLpro .
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2 3CLpro-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the development of new 3CLpro inhibitors.
Biology: Employed in studies to understand the role of 3CLpro in the viral life cycle and its interactions with other viral and host proteins.
Medicine: Investigated as a potential therapeutic agent for the treatment of COVID-19 and other coronavirus-related diseases.
Wirkmechanismus
SARS-CoV-2 3CLpro-IN-11 exerts its effects by binding to the active site of the 3CLpro enzyme, thereby inhibiting its proteolytic activity. This inhibition prevents the cleavage of viral polyproteins into functional units necessary for viral replication and transcription. The molecular targets include the catalytic dyad of cysteine and histidine residues within the 3CLpro active site. The pathways involved in this inhibition are critical for the suppression of viral proliferation .
Vergleich Mit ähnlichen Verbindungen
Nirmatrelvir: Another potent 3CLpro inhibitor used in the treatment of COVID-19.
Ensitrelvir: A 3CLpro inhibitor that has shown efficacy in clinical trials.
Uniqueness: SARS-CoV-2 3CLpro-IN-11 is unique in its specific binding affinity and inhibitory potency against 3CLpro. It has demonstrated superior efficacy in preclinical studies compared to other similar compounds, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C25H36N3NaO9S |
|---|---|
Molekulargewicht |
577.6 g/mol |
IUPAC-Name |
sodium;(2S)-1-hydroxy-2-[[(2S)-2-[[(1S,2S)-2-(2-methoxyphenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C25H37N3O9S.Na/c1-14(2)10-19(23(30)27-20(24(31)38(33,34)35)12-15-8-9-26-22(15)29)28-25(32)37-13-16-11-18(16)17-6-4-5-7-21(17)36-3;/h4-7,14-16,18-20,24,31H,8-13H2,1-3H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18+,19+,20+,24?;/m1./s1 |
InChI-Schlüssel |
DALUFCXTLOMVAP-OGCVQKKCSA-M |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC=CC=C3OC.[Na+] |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC=CC=C3OC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


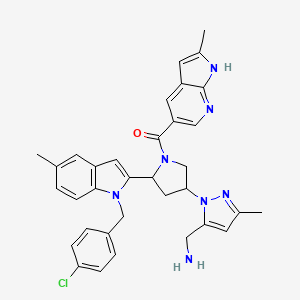
![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)
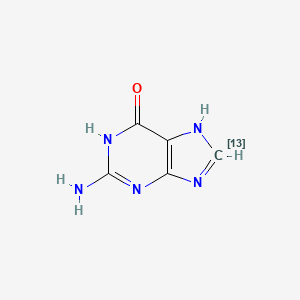
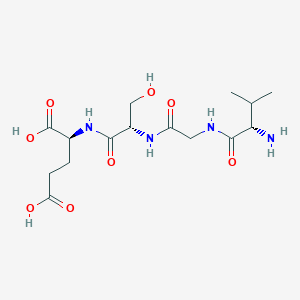

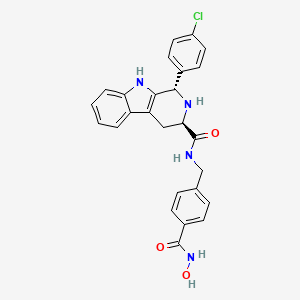
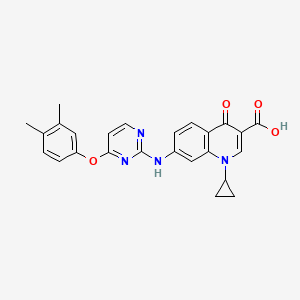
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
